molecular formula C9H6BrF3O2 B1589398 Methyl 2-bromo-5-(trifluoromethyl)benzoate CAS No. 1026355-57-6

Methyl 2-bromo-5-(trifluoromethyl)benzoate

Cat. No. B1589398
M. Wt: 283.04 g/mol
InChI Key: ISBKZHUQXJKCKP-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-(trifluoromethyl)benzoate” is a chemical compound with the IUPAC name "methyl 2-bromo-5-(trifluoromethyl)benzoate" . It has a molecular weight of 283.04 .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-(trifluoromethyl)benzoate” is 1S/C9H6BrF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(trifluoromethyl)benzoate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis Applications

  • Antitumor Agent Synthesis : Methyl 2-bromo-5-(trifluoromethyl)benzoate plays a role in the synthesis of Nilotinib, an antitumor agent. It's used as a precursor in a multi-step synthesis involving reactions with other compounds like 4-methyl-1H-imidazole and ethyl 3-amino-4-methyl benzoate (Wang Cong-zhan, 2009).

  • Acaricide Production : It's also involved in the production of novel acaricides, like amido­flumet. The orientation of its side chains forms intramolecular hydrogen bonds, contributing to its efficacy as an acaricide (Masaharu Kimura & S. Hourai, 2005).

  • Sugar Synthesis : In the field of carbohydrate research, this compound is utilized in the synthesis of d-forosamine, a sugar molecule. It's used in a sequence involving palladium-catalyzed amination and other complex chemical reactions (H. H. Baer & Zaher S. Hanna, 1981).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Studies on crystal structures of related bromo–hydroxy–benzoic acid derivatives provide insights into how different molecular interactions, like hydrogen bonds, influence the properties of these compounds (P. A. Suchetan et al., 2016).

  • Protoporphyrinogen IX Oxidase Inhibitors : Methyl 2-bromo-5-(trifluoromethyl)benzoate derivatives have been studied as potential inhibitors of protoporphyrinogen IX oxidase, an enzyme relevant in various biological processes (Bin Li et al., 2005).

Chemical Synthesis and Transformation

  • Lactonisation Studies : The compound is used in the synthesis of difluorofuran-2(5H)-ones, illustrating the effects of substituents on the cyclisation ability of fluorinated hydroxyalkanoates (Jan Hajduch et al., 2014).

  • Hydrodehalogenation and Radical Cyclization : It's involved in tin-free hydrodehalogenation and reductive radical cyclization reactions. This showcases a new reduction process in organic chemistry (Santiago E. Vaillard et al., 2004).

  • Diels-Alder Reactions : The compound and its derivatives serve as components in Diels-Alder reactions, facilitating the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines (J. Volle & M. Schlosser, 2002).

  • Organometallic Synthesis : It's a versatile starting material for organometallic synthesis, allowing for a range of reactions involving phenylmagnesium, -lithium, and -copper intermediates (J. Porwisiak & M. Schlosser, 1996).

  • Friedel–Crafts Acylation : The compound is used in Friedel–Crafts Acylation of aromatics with methyl benzoate. This reaction produces benzophenone derivatives, showcasing its utility in synthetic organic chemistry (Jeongsug Hwang et al., 2000).

Safety And Hazards

“Methyl 2-bromo-5-(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s also harmful if inhaled .

properties

IUPAC Name

methyl 2-bromo-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBKZHUQXJKCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446571
Record name Methyl 2-bromo-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-(trifluoromethyl)benzoate

CAS RN

1026355-57-6
Record name Methyl 2-bromo-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Vlaar, P Mampuys, M Helliwell… - The Journal of …, 2013 - ACS Publications
4-Aminophthalazin-1(2H)-ones (APOs) are underexplored heterocyclic compounds with promising and diverse biological activities. The classical synthesis of these compounds is …
Number of citations: 50 pubs.acs.org
P Starkov, JT Moore, DC Duquette, BM Stoltz, I Marek - core.ac.uk
Technion Data All reactions were carried out in dry glassware under positive pressure of argon. THF and Et2O were used following purification from a zeolite drying apparatus (Pure-…
Number of citations: 0 core.ac.uk
K Vishnumurthy, A Makriyannis - Journal of combinatorial …, 2010 - ACS Publications
Microwave-promoted novel and efficient one-step parallel synthesis of dibenzopyranones and heterocyclic analogues from bromo arylcarboxylates and o-hydroxyarylboronic acids via …
Number of citations: 60 pubs.acs.org
H Zhang, W Li, XD Hu, WB Liu - The Journal of Organic Chemistry, 2021 - ACS Publications
An enantioselective palladium-catalyzed annulation of alkyne-tethered malononitriles for the synthesis of 3,4-ring-fused isocoumarins is described. This cascade strategy involves …
Number of citations: 7 pubs.acs.org

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